molecular formula C7H3Cl2NO3 B1360082 2-Chloro-4-nitrobenzoyl chloride CAS No. 7073-36-1

2-Chloro-4-nitrobenzoyl chloride

Cat. No.: B1360082
CAS No.: 7073-36-1
M. Wt: 220.01 g/mol
InChI Key: KTHNITVDTYAHFF-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzoyl chloride (CAS 7073-36-1) is an aromatic acyl chloride with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.010 g/mol . Its structure consists of a benzoyl chloride backbone substituted with a chlorine atom at the ortho (2-) position and a nitro group at the para (4-) position . This compound is widely utilized as a reactive intermediate in organic synthesis, particularly for introducing the 2-chloro-4-nitrobenzoyl moiety into target molecules . Key thermodynamic properties include a boiling point (Tboil) of 676.77 K (~403.6°C) and a gas-phase heat capacity (Cp,gas) ranging from 267.35 to 302.69 J/mol·K between 676.77 K and 940.91 K .

Preparation Methods

Chlorination of 4-Nitroalkylbenzenes Followed by Conversion to Acid Chloride

A notable industrially applicable method involves the ring chlorination of 4-nitroalkylbenzenes using elemental chlorine in the presence of Friedel-Crafts catalysts (e.g., FeCl3) and sulfur-containing aromatic co-catalysts to enhance selectivity for the 2-chloro isomer. This method achieves high selectivity for the 2-chloro-4-nitro derivative, minimizing formation of poly-chlorinated by-products.

Key parameters and findings:

Parameter Conditions/Results
Catalyst Anhydrous FeCl3 (approx. 0.6% by weight)
Co-catalyst Diaryl sulfides (e.g., 4,4′-dibromodiphenyl sulfide)
Temperature 90 °C
Chlorine introduction Gradual, over 4 to 7.5 hours
Selectivity for 2-chloro-4-nitrotoluene Up to 97.8% at moderate chlorine conversion
Yield Approx. 94% calculated yield

The reaction proceeds with high stepwise selectivity, meaning that the desired monochlorinated product predominates even at higher degrees of chlorination. The presence of sulfur-containing co-catalysts significantly improves selectivity compared to using FeCl3 alone.

Conversion of 2-Chloro-4-Nitrobenzoic Acid to 2-Chloro-4-Nitrobenzoyl Chloride

Once the 2-chloro-4-nitrobenzoic acid is obtained, it is converted to the acid chloride typically by reaction with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step is performed under anhydrous conditions to prevent hydrolysis.

Typical procedure:

  • The acid is suspended or dissolved in an inert solvent (e.g., dichloromethane).
  • Thionyl chloride is added dropwise with stirring.
  • The mixture is refluxed until gas evolution ceases.
  • Excess thionyl chloride and solvent are removed under reduced pressure.
  • The acid chloride is obtained as a yellow crystalline solid with a melting point around 115 °C and boiling point approximately 165 °C at 20 mmHg.

Alternative Synthetic Routes Involving Sulfonyl Intermediates

Some patented processes describe the preparation of nitrobenzoyl chlorides via sulfonamide intermediates, where m-nitrobenzoyl chlorides are reacted with amino sulfones under base catalysis to yield sulfonamides, which can be further converted to acid chlorides. These methods emphasize reducing byproduct formation and improving yield and purity.

Method Starting Material Key Reagents/Catalysts Temperature Yield (%) Selectivity (%) Notes
Ring chlorination of 4-nitroalkylbenzenes 4-Nitrotoluene Cl2, FeCl3, diaryl sulfide co-catalyst 90 °C ~94 Up to 97.8 High selectivity, industrially viable
Acid chloride formation from acid 2-Chloro-4-nitrobenzoic acid Thionyl chloride or PCl5 Reflux High N/A Standard acid chloride synthesis
Sulfonamide intermediate route m-Nitrobenzoyl chlorides + amino sulfones Base (1.5-3 eq) Ambient to reflux High N/A Reduces byproducts, complex process
  • The ring chlorination process benefits significantly from the use of sulfur-containing aromatic co-catalysts, which enhance the selectivity for the 2-chloro isomer and suppress over-chlorination.
  • Control of temperature and chlorine feed rate is critical to maintaining high selectivity and minimizing side reactions.
  • The conversion of the corresponding acid to acid chloride is a well-established reaction, but requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.
  • Patented processes involving sulfonamide intermediates offer alternative routes that can be optimized for specific applications requiring high purity sulfonamides or related derivatives.
  • The physical properties of the final this compound include a melting point near 115 °C and a boiling point of 165 °C at reduced pressure (20 mmHg), consistent with literature and commercial specifications.

The preparation of this compound is most effectively achieved via selective ring chlorination of 4-nitroalkylbenzenes using chlorine in the presence of Friedel-Crafts catalysts and sulfur-containing co-catalysts, followed by conversion of the resulting acid to the acid chloride. This method offers high yield and selectivity suitable for industrial scale. Alternative routes via sulfonamide intermediates provide additional synthetic flexibility but are more complex. The choice of method depends on the required scale, purity, and downstream applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-chloro-4-nitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for chlorination reactions.

    Phosphorus Pentachloride (PCl5): Another chlorinating agent.

    Hydrogen Gas (H2): Used in reduction reactions.

    Metal Hydrides (e.g., Lithium Aluminum Hydride): Used for reduction of the nitro group.

    Water (H2O): For hydrolysis reactions.

Major Products

    Amides, Esters, Thioesters: Formed through nucleophilic substitution.

    2-Chloro-4-nitroaniline: Formed through reduction of the nitro group.

    2-Chloro-4-nitrobenzoic Acid: Formed through hydrolysis.

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2-Chloro-4-nitrobenzoyl chloride is frequently used in the synthesis of various pharmaceutical compounds. For example, it has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, which is derived from a reaction between 2-(3-chlorophenyl)ethan-1-amine and 4-nitrobenzoyl chloride . This compound shows potential as a therapeutic agent due to its inhibitory activity against specific enzymes.

Case Study: Inhibition of Enteropeptidase
A study evaluated the synthesis of derivatives from this compound aimed at inhibiting enteropeptidase, an enzyme involved in protein digestion. The synthesized compounds exhibited promising activity with significant effects observed in vivo on fecal protein output in diet-induced obese mice . This highlights the compound's potential for developing treatments for metabolic disorders.

Agrochemical Applications

Pesticide Development
The compound has been utilized in the formulation of pesticides, particularly those targeting specific pests through selective toxicity mechanisms. For instance, research involving the degradation of 2-chloro-4-nitrophenol by bacterial strains demonstrated its potential as a bioremediation agent for pesticide-contaminated environments . The findings suggest that derivatives of this compound can be designed to enhance biodegradability and reduce environmental impact.

Material Science

Polymer Chemistry
In polymer chemistry, this compound serves as a key intermediate for synthesizing various polymeric materials. Its reactivity allows for the introduction of functional groups that can enhance the properties of polymers, such as thermal stability and mechanical strength.

Analytical Chemistry

Derivatization Reagent
The compound is also employed as a derivatization reagent in analytical chemistry. It is used to modify analytes to improve their detection and quantification in chromatographic techniques, such as liquid chromatography-mass spectrometry (LC-MS). For example, studies have shown its effectiveness in preparing samples for the analysis of steroids and other biologically relevant molecules .

Data Summary

Application AreaSpecific UsesKey Findings/Notes
PharmaceuticalSynthesis of APIsInhibitory activity against enteropeptidase
AgrochemicalDevelopment of pesticidesPotential for bioremediation
Material ScienceIntermediate for polymer synthesisEnhances polymer properties
Analytical ChemistryDerivatization reagent for LC-MSImproves detection of steroids

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitrobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the chlorine and nitro groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent, transferring the benzoyl group to nucleophilic substrates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-chloro-4-nitrobenzoyl chloride with four related compounds, emphasizing structural, thermodynamic, and functional differences:

Compound Molecular Formula Molecular Weight (g/mol) CAS No. Key Functional Groups Applications
This compound C₇H₃Cl₂NO₃ 220.01 7073-36-1 Acyl chloride, nitro, chloro Synthesis of agrochemicals, pharmaceuticals
4-Nitrobenzoyl chloride C₇H₄ClNO₃ 185.57 122-04-3 Acyl chloride, nitro (para) Peptide coupling, polymer synthesis
4-Nitrobenzyl chloroformate C₈H₆ClNO₄ 215.58 4457-32-3 Chloroformate ester, nitro Protecting group in organic synthesis
2-Chloro-4-nitrobenzoic acid C₇H₄ClNO₄ 201.56 99-60-5 Carboxylic acid, nitro, chloro Intermediate for dyes, coordination chemistry
2-Chloro-4-nitrobenzonitrile C₇H₃ClN₂O₂ 182.57 28163-00-0 Nitrile, nitro, chloro Agrochemical precursors

Key Observations :

Reactivity Differences :

  • This compound exhibits higher reactivity than 4-nitrobenzoyl chloride due to the electron-withdrawing chlorine atom at the ortho position, which enhances electrophilicity at the carbonyl carbon .
  • The nitrile group in 2-chloro-4-nitrobenzonitrile reduces electrophilicity compared to acyl chlorides, making it less reactive in nucleophilic substitutions but useful in cycloaddition reactions .

Thermodynamic Properties :

  • The boiling point of this compound (403.6°C ) is significantly higher than that of 4-nitrobenzoyl chloride (~250°C, estimated) due to stronger dipole interactions from the additional chlorine substituent .
  • 2-Chloro-4-nitrobenzoic acid has a higher melting point (~180°C) than the acyl chloride due to hydrogen bonding between carboxylic acid groups .

Steric and Electronic Effects :

  • The ortho-chloro substituent in this compound introduces steric hindrance, which can slow down reactions at the carbonyl center compared to unsubstituted analogs .
  • The para-nitro group in all compounds strongly withdraws electrons, stabilizing negative charges in intermediates during nucleophilic acyl substitutions .

Applications :

  • 4-Nitrobenzyl chloroformate is primarily used as a protecting agent for amines, unlike this compound, which is more suited for acylation reactions .
  • 2-Chloro-4-nitrobenzoic acid finds niche applications in metal coordination complexes due to its ability to act as a bidentate ligand .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound is preferred over 4-nitrobenzoyl chloride in reactions requiring regioselective acylation, as the chlorine atom directs electrophilic attack to specific positions .
  • Safety Considerations : Acyl chlorides like this compound require stringent moisture-free handling, often packaged in inert materials (e.g., aluminum foil-lined bags) to prevent hydrolysis .
  • Environmental Impact: Nitro-substituted compounds generally exhibit higher persistence in the environment compared to non-nitro analogs, necessitating careful disposal protocols .

Biological Activity

2-Chloro-4-nitrobenzoyl chloride (C7H3Cl2NO3) is an aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by the presence of both chlorine and nitro functional groups, which significantly influence its reactivity and biological activity. The compound appears as a colorless to light yellow crystalline solid. The molecular structure can be represented as follows:

Molecular Formula C7H3Cl2NO3\text{Molecular Formula }C_7H_3Cl_2NO_3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells. This property is particularly relevant in cancer research, where such compounds can inhibit cell proliferation and induce apoptosis.

Inhibitory Activity

Recent studies have demonstrated that derivatives of this compound exhibit inhibitory activity against specific enzymes. For instance, a series of compounds derived from this chlorinated benzoyl chloride were evaluated for their inhibitory effects on human enteropeptidase, with varying IC50 values indicating their potency (see Table 1).

CompoundIC50 (initial) (nM)IC50 (apparent) (nM)Stability at pH 1.2/6.8 (% decomposed)
4a945.92.5/5.0
4b130.823.9/8.6
4c653.2NT

Table 1: Inhibitory activities of compounds derived from this compound against human enteropeptidase .

Antimicrobial Activity

Preliminary studies have indicated that derivatives of this compound exhibit potential antimicrobial activities. For example, compounds synthesized from this chlorinated benzoyl chloride were tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays.

Anticancer Applications

In the context of anticancer research, compounds derived from this compound have been investigated for their effects on cancer cell lines. One study reported that certain derivatives induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating their potential as therapeutic agents .

Environmental Impact and Biodegradation

The environmental degradation of related compounds such as 2-chloro-4-nitrophenol has been studied extensively. Certain bacteria, such as Burkholderia sp., have shown the ability to degrade these nitrophenol derivatives via specific metabolic pathways, suggesting potential for bioremediation strategies in contaminated sites .

Properties

IUPAC Name

2-chloro-4-nitrobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl2NO3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTHNITVDTYAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064559
Record name Benzoyl chloride, 2-chloro-4-nitro-
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Molecular Weight

220.01 g/mol
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CAS No.

7073-36-1
Record name 2-Chloro-4-nitrobenzoyl chloride
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name Benzoyl chloride, 2-chloro-4-nitro-
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Record name 2-chloro-4-nitrobenzoyl chloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-nitrobenzoic acid (20 g), thionyl chloride (40 ml) and DMF (5 drops) was stirred and heated to reflux for 1 hour. The mixture was evaporated to give 2-chloro-4-nitrobenzoyl chloride which was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

In accordance with Method I, halogenating agent thionyl chloride (800 g, 6.72 m) was added to 2-chloro-4-nitrobenzoic acid (500 g, 2.48 m) while the reaction mixture was warmed. After addition, the mixture was refluxed for approximately three hours. The excess of the low-boiling thionyl chloride was removed by distillation and the residue reaction mixture was vacuum-distilled to yield 2-chloro-4-nitrobenzoyl chloride (510 g, 93% bp. 143° C./4 mm).
Quantity
800 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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